2-[4-(Cyclopropanesulfinyl)phenyl]acetic acid
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Overview
Description
2-[4-(Cyclopropanesulfinyl)phenyl]acetic acid is an organic compound with the molecular formula C₁₁H₁₂O₃S and a molecular weight of 224.28 g/mol It is a member of the carboxylic acid family and features a cyclopropanesulfinyl group attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Cyclopropanesulfinyl)phenyl]acetic acid typically involves the introduction of the cyclopropanesulfinyl group to a phenylacetic acid derivative. One common method includes the reaction of 4-bromophenylacetic acid with cyclopropylsulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Cyclopropanesulfinyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Formation of 2-[4-(Cyclopropanesulfonyl)phenyl]acetic acid.
Reduction: Formation of 2-[4-(Cyclopropylthio)phenyl]acetic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[4-(Cyclopropanesulfinyl)phenyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[4-(Cyclopropanesulfinyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[4-(Cyclopropylthio)phenyl]acetic acid: Similar structure but with a sulfide group instead of a sulfinyl group.
2-[4-(Cyclopropanesulfonyl)phenyl]acetic acid: Similar structure but with a sulfone group instead of a sulfinyl group.
4-(Cyclopropanesulfinyl)benzoic acid: Similar structure but with a benzoic acid moiety instead of an acetic acid moiety
Uniqueness
2-[4-(Cyclopropanesulfinyl)phenyl]acetic acid is unique due to the presence of the cyclopropanesulfinyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-(4-cyclopropylsulfinylphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S/c12-11(13)7-8-1-3-9(4-2-8)15(14)10-5-6-10/h1-4,10H,5-7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBVFDSGLFSPGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)C2=CC=C(C=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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